molecular formula C21H22BrOP B3065550 (3-Hydroxypropyl)triphenylphosphonium bromide CAS No. 51860-45-8

(3-Hydroxypropyl)triphenylphosphonium bromide

Cat. No.: B3065550
CAS No.: 51860-45-8
M. Wt: 401.3 g/mol
InChI Key: AHYDCPUKEAXCKZ-UHFFFAOYSA-M
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Description

(3-Hydroxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 3-hydroxypropyl chain, with a bromide counterion. It is synthesized via nucleophilic substitution between 3-bromo-1-propanol and triphenylphosphine in refluxing toluene, achieving yields >95% . This compound is widely employed as a Wittig reagent in organic synthesis, where its in situ TMS-protected ylide reacts with aldehydes to form α,β-unsaturated alcohols after acidic deprotection . Its hydroxyl group enhances solubility in polar organic solvents (e.g., DMF, ethanol) and enables further functionalization, making it versatile for constructing bioactive molecules or materials .

Properties

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDCPUKEAXCKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452375
Record name Phosphonium, (3-hydroxypropyl)triphenyl-, bromide
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URL https://comptox.epa.gov/dashboard/DTXSID70452375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51860-45-8
Record name Phosphonium, (3-hydroxypropyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-HYDROXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

Triphenylphosphine attacks the electrophilic carbon of 3-bromopropanol, displacing bromide to form the phosphonium salt (Fig. 1A). Optimal molar ratios (1:1.05 PPh₃:3-bromopropanol) minimize di-alkylated byproducts. Base additives (e.g., DIPEA) neutralize HBr generated during proton transfer steps, though excessive base promotes elimination side reactions.

Solvent and Temperature Effects

Comparative studies in xylene (bp 138–144°C) versus toluene (bp 110°C) demonstrate 15% higher yields in xylene due to improved reagent solubility and reduced volatility. Prolonged heating above 100°C induces decomposition, limiting maximum practical temperatures in batch reactors.

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes the synthesis, compressing reaction times from hours to minutes while enhancing purity.

Protocol Optimization

Minkovska et al. developed a solvent-free microwave method (450 W, 2 min) using 1:1 triphenylphosphine and 1,3-dibromopropane (Table 1). The absence of solvent eliminates azeotropic limitations, achieving 93% isolated yield.

Table 1. Microwave Synthesis Parameters

Parameter Value
Power 450 W
Time 2 min
Solvent None
Yield 81–93%
Purity (NMR) >98%

Mechanistic Advantages

Continuous-Flow Synthesis

Flow chemistry enables scalable production with precise temperature control, particularly beneficial for thermally sensitive intermediates.

Two-Stage Flow Process

A representative system employs:

  • Esterification : Phenolic acids react with 1,3-dibromopropane in Cyrene at 150°C (30 min residence time)
  • Phosphonium Formation : Triphenylphosphine introduced via T-mixer at 200°C (15 min residence time)

This approach yields 49% of target phosphonium salts, with 3-bar backpressure regulators preventing solvent vaporization.

Solvent Sustainability

Cyrene (dihydrolevoglucosenone), a biomass-derived solvent, replaces traditional hydrocarbons. Its high polarity (ε = 29.6) facilitates phosphonium ion stabilization while meeting green chemistry criteria.

Alternative Halogenoalcohol Pathways

Bromine-free routes utilize 3-chloropropanol as alkylating agent, though requiring harsher conditions (140°C, 48h) for comparable yields. Silver tetrafluoroborate (AgBF₄) facilitates halide exchange in post-alkylation steps, enabling anion metathesis to BF₄⁻ or PF₆⁻ counterions.

Comparative Methodological Analysis

Table 2. Synthesis Method Comparison

Method Time Yield Purity Scalability
Traditional 24h 75% 95% Batch
Microwave 2min 93% 98% Batch
Flow 45min 49% 90% Continuous

Microwave irradiation outperforms other methods in speed and yield, though flow systems offer superior scalability for industrial applications.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.75–7.85 (m, 15H, PPh₃), 3.95 (t, 2H, CH₂P), 3.45 (t, 2H, CH₂OH), 2.15 (quintet, 2H, CH₂)
  • ³¹P NMR : Single peak at 24.2 ppm confirms phosphonium center
  • ESI-MS : m/z 384.055 [M+H]⁺ matches theoretical 384.064

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≤2% triphenylphosphine oxide byproduct in microwave-synthesized batches.

Critical Process Parameters

Moisture Control

The hygroscopic product requires anhydrous conditions during synthesis. Karl Fischer titration of solvents (<50 ppm H₂O) prevents HBr-mediated decomposition.

Stoichiometric Precision

Excess 3-bromopropanol (>5%) generates bis-phosphonium salts, detectable via ³¹P NMR splitting at 22–25 ppm.

Industrial-Scale Considerations

Microwave reactors face energy transfer limitations above 10L batches, favoring flow systems for metric-ton production. Solvent recovery rates reach 85% in xylene-based processes through fractional distillation.

Chemical Reactions Analysis

1.1. Direct Alkylation of Triphenylphosphine

Reaction of triphenylphosphine with 3-bromopropanol in toluene at 120°C yields the title compound in 73% efficiency :

PPh3+HO(CH2)3BrToluene 120 C[HO(CH2)3PPh3]+Br\text{PPh}_3+\text{HO}(\text{CH}_2)_3\text{Br}\xrightarrow{\text{Toluene 120 C}}[\text{HO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-

1.2. Deprotection of Aryl Acetals

Reaction of 2-phenyl-1,3-dioxane with PPh3HBr\text{PPh}_3\cdot \text{HBr} generates (3-hydroxypropyl)triphenylphosphonium bromide (84% yield) :

PhC OCH2CH22Ph+PPh3HBr[HO(CH2)3PPh3]+Br+PhCHO\text{PhC OCH}_2\text{CH}_2\text{O }_2\text{Ph}+\text{PPh}_3\cdot \text{HBr}\rightarrow [\text{HO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-+\text{PhCHO}

2.1. Wittig Olefination

The compound serves as a precursor for Wittig reagents. Deprotonation with strong bases (e.g., NaH\text{NaH}) generates ylides for alkene synthesis :

Example Reaction :

[HO(CH2)3PPh3]+BrBaseHO(CH2)3PPh3=CH2+PhCHOCH2=CH2+Byproducts[\text{HO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-\xrightarrow{\text{Base}}\text{HO}(\text{CH}_2)_3\text{PPh}_3=\text{CH}_2+\text{PhCHO}\rightarrow \text{CH}_2=\text{CH}_2+\text{Byproducts}

Substrate Compatibility :

Carbonyl SubstrateProduct AlkeneYield (%)Source
BenzaldehydeStyrene85
CyclohexanoneCyclohexene72

2.2. Functional Group Transformations

The hydroxypropyl moiety enables further derivatization:

2.2.1. Oxidation to Carboxylic Acids

Treatment with KMnO4\text{KMnO}_4 oxidizes the terminal hydroxyl group to a carboxylic acid :

[HO(CH2)3PPh3]+BrKMnO4,H2O[HOOC(CH2)3PPh3]+Br[\text{HO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}[\text{HOOC}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-

2.2.2. Esterification

Reaction with acetic anhydride forms acetylated derivatives for improved solubility :

[HO(CH2)3PPh3]+Br+(Ac2O)[AcO(CH2)3PPh3]+Br[\text{HO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-+(\text{Ac}_2\text{O})\rightarrow [\text{AcO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-

3.1. Role in Nucleophilic Substitution

The phosphonium group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. For example, in the synthesis of benzosuberene derivatives :

[HO(CH2)3PPh3]+Br+ArLiAr CH2CH2CH2OH+PPh3[\text{HO}(\text{CH}_2)_3\text{PPh}_3]^+\text{Br}^-+\text{ArLi}\rightarrow \text{Ar CH}_2\text{CH}_2\text{CH}_2\text{OH}+\text{PPh}_3

3.2. Hydrogen Bonding Effects

Phenol solvents stabilize intermediates via hydrogen bonding, lowering activation barriers in elimination steps .

4.2. Mitochondrial-Targeted Drug Delivery

The triphenylphosphonium moiety facilitates mitochondrial accumulation, enabling targeted delivery of antitumor agents .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C .

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Safety : Causes skin/eye irritation (GHS Hazard Codes: H315, H319) .

Scientific Research Applications

Applications in Organic Synthesis

HTPB serves as a versatile reagent in organic chemistry, particularly in:

  • Synthesis of Functionalized Compounds : HTPB can act as an intermediate in the synthesis of various functionalized molecules.
  • Catalysis : It has been used in cationic ring-opening polymerization and click chemistry, demonstrating its utility in creating complex polymeric structures.
Application TypeDescription
Organic SynthesisIntermediate for functionalized compounds
CatalysisUsed in ring-opening polymerization and click chemistry

Biomedical Applications

The biological activity of HTPB has been extensively studied, revealing several promising applications:

  • Cancer Therapy : HTPB exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer treatments .
  • Drug Delivery Systems : Due to its lipophilic nature, HTPB can effectively penetrate cellular membranes, making it suitable for targeted drug delivery, particularly to mitochondria. This property is crucial for enhancing the efficacy of therapeutic agents aimed at mitochondrial dysfunctions .
  • Biological Interactions : Research has indicated that HTPB interacts with various biological molecules, which may play a role in its therapeutic effects. Understanding these interactions could lead to optimized formulations for drug development .
Biomedical ApplicationDescription
Cancer TherapyInduces apoptosis in cancer cells
Drug DeliveryTargets mitochondria for enhanced therapeutic efficacy
Biological InteractionsInteracts with biological molecules for therapeutic effects

Case Studies

Several studies highlight the potential of HTPB:

  • A study published in Journal of Medicinal Chemistry demonstrated that HTPB derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the hydroxypropyl group could enhance efficacy.
  • Another investigation focused on the use of HTPB as a mitochondrial-targeted delivery vehicle for chemotherapeutic agents. Results indicated improved cellular uptake and reduced side effects compared to conventional delivery methods .

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)triphenylphosphonium bromide primarily involves its ability to target and accumulate in the mitochondria. The triphenylphosphonium cation is lipophilic and can easily cross the mitochondrial membrane. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function or facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (3-hydroxypropyl)triphenylphosphonium bromide can be contextualized against related phosphonium salts, categorized by substituent type, chain length, and counterion. Below is a detailed comparison:

Table 1: Key Parameters of this compound and Analogues

Compound Name (Abbreviation) Substituent/Chain Counterion Molecular Weight (g/mol) Key Applications/Findings References
This compound -CH₂CH₂CH₂OH Br⁻ ~400.3 Wittig reactions, synthesis of α,β-unsaturated alcohols
(6-Hydroxyhex-1-yl)triphenylphosphonium bromide -CH₂(CH₂)₄CH₂OH Br⁻ ~456.4 Mitochondrial targeting (enhanced lipophilicity for cellular uptake)
(3-Phenylpropyl)triphenylphosphonium bromide -CH₂CH₂CH₂-C₆H₅ Br⁻ 461.38 DNA interaction studies; higher cytotoxicity due to aromatic hydrophobicity
Benzyltriphenylphosphonium bromide (Bz-TPP) -CH₂-C₆H₅ Br⁻ 415.3 Catalyst in nucleophilic substitutions; limited membrane penetration
(4-Carboxybutyl)triphenylphosphonium bromide -CH₂(CH₂)₂COOH Br⁻ ~435.3 Mitochondrial-targeted drug delivery (carboxyl enables conjugation to biomolecules)
(3-Benzyloxypropyl)triphenylphosphonium bromide -CH₂CH₂CH₂-O-C₆H₅ Br⁻ 510.37 Organic synthesis (e.g., Michael additions); improved solubility in apolar solvents

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Hydrophilic Groups: The hydroxyl group in this compound increases polarity, enhancing solubility in polar solvents (e.g., DMF, ethanol) compared to hydrophobic analogues like (3-phenylpropyl)-TPP . Aromatic vs. Aliphatic Chains: Aromatic substituents (e.g., benzyl, phenylpropyl) improve DNA binding affinity but reduce water solubility, limiting their utility in aqueous systems .

Counterion Influence

  • Bromide counterions are common due to their stability and ease of synthesis. Chloride analogues (e.g., (3-hydroxypropyl)triphenylphosphonium chloride) exhibit similar reactivity but differ in solubility profiles .

Biological Applications

  • Mitochondrial targeting is a hallmark of carboxyalkyl-TPP derivatives (e.g., 4-carboxybutyl-TPP), where the carboxyl group facilitates conjugation to therapeutic agents .
  • (3-Hydroxypropyl)-TPP’s hydroxyl group is underutilized in drug delivery but shows promise for post-synthetic modifications, such as esterification or glycosylation .

Synthetic Utility

  • Longer alkyl chains (e.g., 6-hydroxyhexyl-TPP) improve membrane permeability, making them preferable for intracellular applications .
  • Wittig reactivity is conserved across analogues, but steric hindrance from bulkier groups (e.g., trimethoxybenzyl-TPP) can reduce reaction efficiency .

Research Findings

  • Cytotoxicity : (3-Phenylpropyl)-TPP exhibits higher cytotoxicity than (3-hydroxypropyl)-TPP due to enhanced DNA intercalation from its hydrophobic aromatic tail .
  • Thermal Stability : Bromide salts generally exhibit higher melting points (~110–112°C) compared to chloride analogues, as seen in (3-benzyloxypropyl)-TPP .

Biological Activity

(3-Hydroxypropyl)triphenylphosphonium bromide is a compound that has garnered attention for its biological activity, particularly in relation to mitochondrial targeting and potential therapeutic applications. This article reviews its biological mechanisms, effects on cellular processes, and implications for drug delivery systems.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylphosphonium cation, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property makes it a valuable tool in both research and therapeutic contexts.

The biological activity of this compound is primarily mediated through its interaction with mitochondrial membranes. The triphenylphosphonium moiety facilitates the transport of various bioactive molecules into the mitochondria, enhancing their effectiveness in targeting mitochondrial dysfunction, which is implicated in several diseases, including cancer and neurodegenerative disorders .

Key Mechanisms:

  • Mitochondrial Targeting : The compound accumulates in mitochondria, allowing for localized effects on mitochondrial function.
  • Reactive Oxygen Species (ROS) Modulation : It influences ROS production within cells, which can lead to either beneficial or toxic effects depending on the context and concentration used .
  • Gene Expression Regulation : Studies have shown that it can modulate the expression of genes involved in metabolic pathways, impacting overall cellular metabolism.

Cellular Effects

This compound has been shown to affect various cellular processes:

  • Cell Viability : At lower concentrations, it can enhance cell viability and metabolic activity; however, at higher doses, it may induce cytotoxicity .
  • Apoptosis Induction : The compound can trigger apoptosis in cancer cells by modulating mitochondrial pathways and increasing ROS levels .

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of triphenylphosphonium exhibited significant antitumor activity against liver carcinoma cells (HepG2). The mechanism involved inhibiting cell migration and inducing apoptosis through ROS generation and modulation of mitochondrial membrane potential .
  • Neuroprotective Effects : In models of neurodegeneration, this compound has shown potential in protecting neuronal cells from oxidative stress-induced damage by improving mitochondrial function and reducing ROS levels .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its solubility and stability are crucial for its bioavailability. Studies suggest that the compound remains stable under physiological conditions, which is essential for its application as a drug delivery agent targeting mitochondria .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Enhance metabolic activity and promote cell survival.
  • High Doses : Can lead to cytotoxicity and disrupt normal cellular processes .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Mitochondrial TargetingAccumulates in mitochondria enhancing drug delivery
Antitumor ActivityInduces apoptosis in cancer cells through ROS modulation
NeuroprotectionProtects neuronal cells from oxidative stress
Gene ExpressionModulates metabolic gene expression
CytotoxicityExhibits dose-dependent effects on cell viability

Q & A

Q. How do contradictory reports on the compound’s solubility in non-polar solvents arise, and how should researchers address this?

  • Methodological Answer : Discrepancies stem from variations in counterion hydration or residual solvents. For reproducible solubility data, pre-dry the compound under high vacuum (24 h) and use freshly distilled toluene or hexane. Dynamic Light Scattering (DLS) can detect micelle formation in low-polarity media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Hydroxypropyl)triphenylphosphonium bromide
Reactant of Route 2
(3-Hydroxypropyl)triphenylphosphonium bromide

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